molecular formula C9H16O B2810238 1-Cycloheptylethan-1-one CAS No. 6713-48-0

1-Cycloheptylethan-1-one

Cat. No.: B2810238
CAS No.: 6713-48-0
M. Wt: 140.226
InChI Key: RMPAGSFYXVSYTN-UHFFFAOYSA-N
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Description

1-Cycloheptylethan-1-one is an organic compound with the chemical formula C9H16O. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by its cycloheptyl and ethyl functional groups. It is commonly used as a solvent and intermediate in the production of pharmaceuticals, fragrances, and other organic compounds. This compound exhibits low toxicity and is considered relatively stable under normal conditions. it is important to handle this compound with care, as it may be harmful if ingested, inhaled, or in contact with the skin .

Safety and Hazards

“1-Cycloheptylethan-1-one” is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with eyes, it is recommended to rinse cautiously with water for several minutes .

Preparation Methods

1-Cycloheptylethan-1-one can be synthesized through various synthetic routes. One common method involves the hydrogenation of cycloheptene to produce cycloheptane, which is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The purification process often includes distillation under reduced pressure to remove impurities and obtain the final product .

Mechanism of Action

The mechanism of action of 1-Cycloheptylethan-1-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1-cycloheptylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(10)9-6-4-2-3-5-7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPAGSFYXVSYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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